2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline 4,9-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of mono-hydroxylated and dihydroxylated metabolites related to "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" has been detailed, showcasing the chemical versatility and reactivity of this compound. The synthesis involves reduction of tricyclic ketones and optical resolution, highlighting the compound's potential as a scaffold for further chemical modifications (Komatsu et al., 1995); (Komatsu et al., 1996).
Molecular Structure Analysis
The molecular structure of "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" derivatives has been analyzed through synthesis and characterization studies, indicating the presence of multiple functional groups that allow for further chemical modifications and the formation of complex derivatives with potential pharmacological applications.
Chemical Reactions and Properties
Research into the chemical reactions of quinoxaline derivatives has shown the capacity for 1,3-dipolar cycloaddition reactions, offering insights into the compound's reactivity and the potential for creating a variety of structurally diverse derivatives with specific properties (Kim et al., 1990).
Physical Properties Analysis
The physical properties of "2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxaline" derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties can significantly affect the compound's usability in pharmaceutical formulations and its behavior in biological systems.
Chemical Properties Analysis
Quinoxaline derivatives exhibit a broad range of chemical properties, including antibacterial activity and the ability to undergo redox-activated, hypoxia-selective DNA cleavage. These properties highlight the potential for developing new therapeutic agents based on quinoxaline 1,4-dioxides (Dirlam et al., 1979); (Ganley et al., 2001).
Propriétés
IUPAC Name |
9-oxido-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoxalin-4-ium 4-oxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-12-8-4-1-2-5-9(8)13(15)11-7-3-6-10(11)12/h1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXSXJOECHELRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C3=C([N+]2=O)CCC3)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.